molecular formula C22H20N6O3 B3015768 6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 847386-64-5

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B3015768
CAS RN: 847386-64-5
M. Wt: 416.441
InChI Key: XPOSBKZKBCQAAC-UHFFFAOYSA-N
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Description

The compound “6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one” is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in numerous areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Chemical Reactions Analysis

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , antiviral , antihypertensive , anti-inflammatory , and anti-human immunodeficiency virus (HIV) agents .

Scientific Research Applications

Plant Chemical Defense: Controlled Hydroxylations of Diterpenoids

Background: Diterpenoids are a class of specialized metabolites found in plants. They play essential roles in herbivore defense, protecting plants from insect pests and pathogens. However, some diterpenoids can be toxic to the plant itself, leading to autotoxicity.

Research Findings: Researchers discovered that in wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in diterpenoid biosynthesis caused severe autotoxic symptoms when silenced. These symptoms resulted from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. Interestingly, the defensive function of diterpenoids was achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products.

Implications: By regulating metabolic modifications, tobacco plants avoid autotoxicity while gaining effective herbivore defense. This interaction between plants and their insect herbivores sheds light on how plants solve the challenge of using potent chemical defenses without harming themselves .

Organic Synthesis: (2R,3S)-3-(4-Methoxyphenyl)glycidic Acid Methyl Ester

Background: The compound (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester ([-]MPGM) is synthesized from a racemic mixture ([±]MPGM). It has applications in organic synthesis.

Research Approach: An emulsion bioreactor using lipase from Serratia marcescens was proposed for the production of (-)MPGM. The kinetics of the hydrolyzing reaction and purification of (-)MPGM from the reaction mixture were investigated, providing insights for industrial applications .

Medicinal Chemistry: 3-(4-Methoxyphenyl)-2-Substitutedamino-Quinazolin-4(3H)-ones

Background: Novel quinazolinone derivatives have potential pharmacological applications. Among them, 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones were synthesized.

Synthesis: Starting from 2-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one, various alkyl and aryl ketones were reacted to obtain the desired compounds. These derivatives may exhibit interesting biological activities .

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their structure. For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Future Directions

The future directions in the research of quinoline derivatives focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-31-17-10-8-16(9-11-17)28-21-20(24-25-28)22(30)26(14-23-21)13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11,14H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOSBKZKBCQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

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